[DAla2] Dynorphin A (1-9) (porcine)
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Overview
Description
[DAla2] Dynorphin A (1-9) (porcine) is a synthetic peptide derived from the naturally occurring dynorphin A. Dynorphins are a class of opioid peptides that play a crucial role in modulating pain, stress, and emotional responses. This compound is specifically designed for research purposes and has applications in studies related to analgesia, addiction, and depression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [DAla2] Dynorphin A (1-9) (porcine) involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically starts with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. The protecting groups are removed, and the peptide is cleaved from the resin. The final product is then purified using high-performance liquid chromatography (HPLC) to achieve the desired purity .
Industrial Production Methods
Industrial production of [DAla2] Dynorphin A (1-9) (porcine) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of advanced purification techniques ensures that the final product meets stringent quality standards required for research applications .
Chemical Reactions Analysis
Types of Reactions
[DAla2] Dynorphin A (1-9) (porcine) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can reverse oxidation, restoring the original methionine residue.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives with appropriate protecting groups.
Major Products Formed
The major products formed from these reactions include oxidized or reduced forms of the peptide and various substituted analogs, which can be used to study the biological activity of the compound .
Scientific Research Applications
[DAla2] Dynorphin A (1-9) (porcine) has a wide range of scientific research applications:
Chemistry: Used to study peptide synthesis, structure-activity relationships, and peptide modifications.
Biology: Investigates the role of dynorphins in cellular signaling, receptor binding, and physiological responses.
Medicine: Explores potential therapeutic applications in pain management, addiction treatment, and mood disorders.
Industry: Utilized in the development of new peptide-based drugs and diagnostic tools.
Mechanism of Action
[DAla2] Dynorphin A (1-9) (porcine) exerts its effects by binding to kappa-opioid receptors (KORs) in the central nervous system. This binding leads to the activation of intracellular signaling pathways that modulate pain perception, stress responses, and emotional states. The compound’s unique structure allows it to interact specifically with KORs, making it a valuable tool for studying the physiological and pharmacological effects of dynorphins .
Comparison with Similar Compounds
Similar Compounds
Dynorphin A (1-13): A longer peptide with similar biological activity but different receptor binding properties.
Dynorphin B: Another member of the dynorphin family with distinct physiological effects.
[DAla2] Dynorphin A (1-17): An extended version of [DAla2] Dynorphin A (1-9) with additional amino acids.
Uniqueness
[DAla2] Dynorphin A (1-9) (porcine) is unique due to its specific sequence and the presence of the D-alanine residue at the second position. This modification enhances its stability and receptor binding affinity, making it a valuable research tool for studying the kappa-opioid receptor system .
Properties
Molecular Formula |
C53H86N18O11 |
---|---|
Molecular Weight |
1151.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C53H86N18O11/c1-6-30(4)42(49(80)69-38(50(81)82)17-12-24-63-53(59)60)71-46(77)37(16-11-23-62-52(57)58)67-45(76)36(15-10-22-61-51(55)56)68-47(78)39(25-29(2)3)70-48(79)40(27-32-13-8-7-9-14-32)66-41(73)28-64-43(74)31(5)65-44(75)35(54)26-33-18-20-34(72)21-19-33/h7-9,13-14,18-21,29-31,35-40,42,72H,6,10-12,15-17,22-28,54H2,1-5H3,(H,64,74)(H,65,75)(H,66,73)(H,67,76)(H,68,78)(H,69,80)(H,70,79)(H,71,77)(H,81,82)(H4,55,56,61)(H4,57,58,62)(H4,59,60,63)/t30-,31+,35-,36-,37-,38-,39-,40-,42-/m0/s1 |
InChI Key |
JFYHXVZXGWKQDV-ZNKHOMLWSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)[C@@H](C)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N |
Origin of Product |
United States |
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